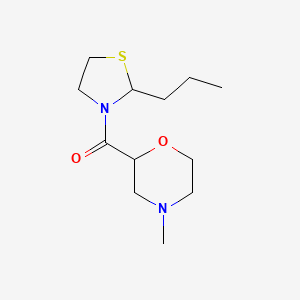![molecular formula C13H15F2N3OS B6896074 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6896074.png)
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an imidazole ring, further connected to a benzothiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling of the Imidazole and Benzothiazole Rings: The final step involves the coupling of the imidazole and benzothiazole rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and imidazole ring may play a crucial role in binding to these targets, leading to the modulation of their activity. The benzothiazole moiety may also contribute to the compound’s overall biological activity by enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,3-benzothiazol-2-one
- 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one
- 3-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]-1,3-benzoxazol-2-one
Uniqueness
Compared to similar compounds, 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is unique due to the presence of the tetrahydrobenzothiazole ring, which may confer additional stability and bioactivity. The specific arrangement of functional groups in this compound also allows for unique interactions with molecular targets, potentially leading to distinct biological effects.
Properties
IUPAC Name |
3-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-8-2-3-9-10(6-8)20-13(19)18(9)7-11-16-4-5-17(11)12(14)15/h4-5,8,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMYJKXBPFJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=O)N2CC3=NC=CN3C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,2,3,3-tetramethylazetidine-1-carboxamide](/img/structure/B6896009.png)

![(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6896021.png)



![3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B6896059.png)

![1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6896072.png)

![2-Chloro-5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6896086.png)
